ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate is an organic compound with a complex structure that includes a pyrrolidine ring, a benzyl group, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with benzyl bromide in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by esterification with ethyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
Ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate: shares similarities with other pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific ester group and the stereochemistry of the pyrrolidine ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
57056-57-2 |
---|---|
Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-2-19-14(18)11-9-15(13(17)12(11)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1 |
InChI Key |
FQMSSTZJKSWSMP-LLVKDONJSA-N |
SMILES |
CCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CC=C2 |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(C(=O)C1=O)CC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.